(3-Chloronaphthalen-2-yl)methanol

Description

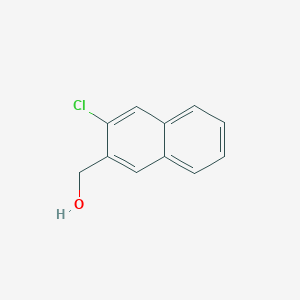

(3-Chloronaphthalen-2-yl)methanol is a polycyclic aromatic compound featuring a naphthalene backbone substituted with a chlorine atom at the 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position. Its molecular formula is C₁₁H₉ClO, with a molecular weight of 192.64 g/mol. The compound’s structure combines the electron-withdrawing effects of chlorine with the polar hydroxymethyl group, influencing its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C11H9ClO |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

(3-chloronaphthalen-2-yl)methanol |

InChI |

InChI=1S/C11H9ClO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7H2 |

InChI Key |

LHNBRZDLQQJTCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloronaphthalen-2-yl)methanol typically involves the chlorination of naphthalene followed by a hydroxymethylation reaction. One common method is the Friedel-Crafts alkylation of naphthalene with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the hydroxymethyl group. The chlorination step can be achieved using chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloronaphthalen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: 3-Chloronaphthalen-2-carboxylic acid or 3-Chloronaphthalen-2-aldehyde.

Reduction: 3-Chloronaphthalene or 3-Methylnaphthalene.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

(3-Chloronaphthalen-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Chloronaphthalen-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(3-AMINO-2-CHLOROPHENYL)METHANOL (CAS: 136774-74-8)

- Structure : Benzene ring with -NH₂ (3-position), -Cl (2-position), and -CH₂OH (1-position).

- Molecular Formula: C₇H₈ClNO.

- Key Differences: Aromatic System: Monocyclic vs. naphthalene’s fused rings. Naphthalene’s extended conjugation increases lipophilicity and may reduce solubility in polar solvents compared to benzene derivatives .

(2-Chlorophenyl)(3-Chlorophenyl)methanol (CAS: 126517-23-5)

- Structure: Diaryl methanol with -Cl at 2- and 3-positions on separate benzene rings.

- Molecular Formula : C₁₃H₁₀Cl₂O.

- Electronic Effects: Dual electron-withdrawing -Cl groups may stabilize the carbocation intermediate in dehydration reactions more effectively than the single -Cl in (3-Chloronaphthalen-2-yl)methanol .

3-(3-Chlorophenyl)oxiran-2-ylmethanol (CAS: 125617-30-3)

- Structure : Epoxide (oxirane) ring attached to a 3-chlorophenyl group and -CH₂OH.

- Molecular Formula : C₉H₉ClO₂.

- Key Differences: Reactivity: The strained epoxide ring makes this compound highly reactive in ring-opening reactions (e.g., nucleophilic attack), unlike the stable naphthalene system. Functional Groups: The presence of both epoxide and hydroxymethyl groups introduces dual reactivity sites, whereas this compound primarily engages in -OH-mediated reactions (e.g., esterification) .

(3-Chlorophenyl)methanethiol (Georganics Product)

- Structure : Benzene ring with -Cl (3-position) and -SH (1-position).

- Molecular Formula : C₇H₇ClS.

- Key Differences: Functional Group: Thiol (-SH) vs. alcohol (-OH). Thiols are more acidic (pKa ~10) than alcohols (pKa ~15–20) and form disulfides more readily. Applications: Thiols are often used in metal coordination or polymer crosslinking, whereas aryl methanols are intermediates in pharmaceutical synthesis .

Physicochemical Properties (Hypothetical Comparison)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.